molecular formula C10H11F4NO B13053808 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13053808
M. Wt: 237.19 g/mol
InChI Key: AMHGPDHZCQVJAN-UHFFFAOYSA-N
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Description

1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H11F4NO It is characterized by the presence of a fluorinated aromatic ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol intermediate.

    Amination: The intermediate is then aminated using an appropriate amine source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The fluorinated aromatic ring and amino alcohol group allow it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
  • 1-Amino-1-[2-bromo-4-(trifluoromethyl)phenyl]propan-2-OL
  • 1-Amino-1-[2-iodo-4-(trifluoromethyl)phenyl]propan-2-OL

Uniqueness

1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3

InChI Key

AMHGPDHZCQVJAN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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